molecular formula C18H17N3O3 B2527119 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 886186-68-1

4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2527119
CAS No.: 886186-68-1
M. Wt: 323.352
InChI Key: KLKYBIIGQIJNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-phenylquinolin-2(1H)-one followed by the introduction of the isopropylamino group. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amination step involves the reaction of the nitro compound with isopropylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

    Oxidation: The isopropylamino group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Reduction: 4-(isopropylamino)-3-amino-1-phenylquinolin-2(1H)-one

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the isopropylamino group

Scientific Research Applications

4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The isopropylamino group may enhance the compound’s binding affinity to its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-(isopropylamino)-3-nitro-1-phenylquinolin-2(1H)-one
  • 4-(isopropylamino)diphenylamine
  • 4-Phenyl-1H-imidazole

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-nitro-1-phenyl-4-(propan-2-ylamino)quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12(2)19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h3-12,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKYBIIGQIJNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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